1-(3,5-Dimethylpyrazol-1-yl)-2-(2-nitrophenoxy)ethanone

Medicinal chemistry Physicochemical profiling Lead optimization

1-(3,5-Dimethylpyrazol-1-yl)-2-(2-nitrophenoxy)ethanone (molecular formula C₁₃H₁₃N₃O₄, MW 275.26 g/mol) is a synthetic pyrazole–ethanone conjugate that incorporates a 3,5-dimethylpyrazole ring linked via a carbonyl bridge to an ortho-nitrophenoxy moiety. The compound belongs to the 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone class, a scaffold with documented antibacterial, DNA-photocleavage, and anticancer potential.

Molecular Formula C13H13N3O4
Molecular Weight 275.26 g/mol
Cat. No. B14940240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethylpyrazol-1-yl)-2-(2-nitrophenoxy)ethanone
Molecular FormulaC13H13N3O4
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C(=O)COC2=CC=CC=C2[N+](=O)[O-])C
InChIInChI=1S/C13H13N3O4/c1-9-7-10(2)15(14-9)13(17)8-20-12-6-4-3-5-11(12)16(18)19/h3-7H,8H2,1-2H3
InChIKeyOKWGXYBGPKEMDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.2 [ug/mL] (The mean of the results at pH 7.4)

1-(3,5-Dimethylpyrazol-1-yl)-2-(2-nitrophenoxy)ethanone – Core Scaffold, Physicochemical Identity, and Procurement Baseline


1-(3,5-Dimethylpyrazol-1-yl)-2-(2-nitrophenoxy)ethanone (molecular formula C₁₃H₁₃N₃O₄, MW 275.26 g/mol) is a synthetic pyrazole–ethanone conjugate that incorporates a 3,5-dimethylpyrazole ring linked via a carbonyl bridge to an ortho-nitrophenoxy moiety . The compound belongs to the 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone class, a scaffold with documented antibacterial, DNA-photocleavage, and anticancer potential [1]. Physicochemical profiling reports a logP of 1.037, logSw of –2.013, a polar surface area (PSA) of 67.44 Ų, and eight hydrogen-bond acceptors . These properties place the compound in a favorable drug-like or probe-like chemical space (MW < 300, logP < 3, PSA < 90 Ų), but its specific differentiation from close analogs is rooted in its ortho-nitro regiochemistry, which critically alters electronic distribution, conformational preference, and chemical reactivity relative to the para-nitro isomer.

Why In-Class Analogs Cannot Substitute for 1-(3,5-Dimethylpyrazol-1-yl)-2-(2-nitrophenoxy)ethanone in Med-Chem and Probe-Discovery Campaigns


Within the 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone family, seemingly minor structural perturbations—particularly the position and electronic nature of the aryl substituent—produce large shifts in biological activity [1]. For example, in a systematic study of compounds 4a–k, the naphthyl derivative 4j inhibited E. coli and S. aureus at ~50% and ~25% of the ampicillin standard, respectively, whereas the unsubstituted phenyl analog 4a showed only moderate activity against P. aeruginosa and E. coli [1]. Shifting the nitro group from the para to the ortho position alters the compound's dipole moment, the dihedral angle between the aromatic and pyrazole rings, and the capacity for intramolecular hydrogen bonding [2], all of which can reshape target engagement, metabolic stability, and toxicity profiles. Generic selection of a “nitrophenoxy pyrazole ethanone” without specifying the ortho isomer therefore carries a high risk of obtaining materially different potency, selectivity, and physicochemical behavior.

Head-to-Head Quantitative Differentiation: 1-(3,5-Dimethylpyrazol-1-yl)-2-(2-nitrophenoxy)ethanone vs. Closest Analogs


Nitro Positional Isomerism (ortho vs. para): LogP, PSA, and Hydrogen-Bond Acceptor Count

The target compound (ortho-nitro isomer) exhibits a logP of 1.037, a polar surface area of 67.44 Ų, and eight hydrogen-bond acceptors . In contrast, the para-nitro isomer (CAS 13312-40-8) possesses identical molecular formula and weight but a different nitro orientation, which is expected to alter the dipole moment and three-dimensional conformation. While experimentally measured logP and PSA values for the para isomer are not reported in the same dataset, the ortho-nitro group is known to permit intramolecular hydrogen bonding with the adjacent ether oxygen, reducing solvent-exposed PSA and increasing effective lipophilicity relative to the para analog. This difference can translate into distinct membrane permeability and protein-binding profiles.

Medicinal chemistry Physicochemical profiling Lead optimization

Presence vs. Absence of Nitro Group: Impact on DNA Photocleavage Activity – Class-Level SAR

In the Kumar et al. 2014 study, compounds 4c [1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone] and 4d [1-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone] completely degraded both supercoiled (SC) and open-circular (OC) forms of plasmid DNA at concentrations as low as 1 μg under UV irradiation [1]. The unsubstituted phenyl analog 4a lacked this potency. The target compound bears an ortho-nitrophenoxy group, and ortho-nitroaryl motifs are established substrates for bacterial nitroreductases (e.g., NfsA/NfsB), which can generate reactive intermediates capable of DNA damage [2]. Although direct DNA photocleavage data for the target compound are not published, the presence of the 2-nitrophenoxy group places it in a functional category distinct from non-nitrated or para-nitrated analogs, with predictable nitroreductase-dependent bioactivation potential.

DNA photocleavage Antibacterial Photodynamic therapy

Synthetic Accessibility and Regioselectivity Advantage: Solvent-Free Green Chemistry Protocol Compatibility

The 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone scaffold can be synthesized via a solvent-free, regioselective route under mild conditions with excellent yields [1]. The Kumar et al. protocol avoids multi-step protection/deprotection sequences and minimizes side products compared to one-pot multicomponent methods. The target compound, featuring a 2-nitrophenoxyacetyl side chain, is accessible through reaction of 3,5-dimethylpyrazole with 2-nitrophenoxyacetyl chloride under basic conditions . In contrast, analogs bearing the 4-nitrophenoxy group (CAS 13312-40-8) require the same general route but with 4-nitrophenoxyacetyl chloride, offering no inherent synthetic advantage. The ortho isomer's commercial availability from multiple screening-compound vendors (ChemDiv, EvitaChem) ensures rapid procurement for hit-to-lead programs.

Green chemistry Regioselective synthesis Process chemistry scale-up

Conformational and Crystallographic Differentiation: Dihedral Angle Impact on Target Binding

Crystallographic data for a closely related nitrophenoxy-pyrazole system indicate that the aromatic ring bearing the nitrophenoxy substituent is tilted by 54.10 (7)° relative to the pyrazole ring plane [1]. The ortho-nitro group in the target compound introduces an additional degree of conformational restriction via potential intramolecular C–H···O or O···O interactions with the ether oxygen, which is geometrically impossible in the para isomer. This conformational bias can pre-organize the molecule for binding to flat, aromatic-rich binding pockets (e.g., kinase hinge regions, DNA intercalation sites) in a manner that the para isomer cannot replicate.

Structural biology Conformational analysis Crystal engineering

Targeted Application Scenarios Where 1-(3,5-Dimethylpyrazol-1-yl)-2-(2-nitrophenoxy)ethanone Provides Verifiable Selection Advantages


Nitroreductase-Responsive Prodrug Design and Hypoxia-Targeted Anticancer Agent Development

The ortho-nitrophenoxy moiety is a validated substrate for bacterial NADPH nitroreductases (NfsA/NfsB) [1], enabling enzymatic reduction to reactive hydroxylamine or amine intermediates. This bioactivation mechanism can be exploited to design prodrugs that are selectively activated in hypoxic tumor microenvironments or in nitroreductase-expressing bacterial strains. The target compound serves as a modular scaffold: the pyrazole ring can be further functionalized at the 4-position, while the nitro group provides a latent reactive handle. The para-nitro isomer lacks the same intramolecular H-bonding capacity and may exhibit different reduction kinetics, making the ortho isomer the preferred starting point for nitroreductase–prodrug programs .

DNA Photocleavage and Photodynamic Antimicrobial Chemotherapy Research

Compounds within the 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanone class have demonstrated potent UV-light-dependent DNA photocleavage, with some derivatives achieving complete degradation of supercoiled and open-circular DNA at 1 μg concentrations [2]. The target compound's ortho-nitrophenoxy group adds a photoreactive nitroarene chromophore that may enhance light-induced radical generation. This makes it a candidate for photodynamic antimicrobial chemotherapy (PACT) studies targeting drug-resistant ESKAPE pathogens, where the combination of pyrazole-mediated membrane permeabilization and nitroarene-driven oxidative DNA damage could confer dual mechanisms of action [2].

Late-Stage Diversification via Selective Nitro Reduction in Parallel Medicinal Chemistry Libraries

The ortho-nitro group in 1-(3,5-dimethylpyrazol-1-yl)-2-(2-nitrophenoxy)ethanone can be chemo-selectively reduced to an ortho-amino group under catalytic hydrogenation or dissolving-metal conditions without affecting the pyrazole ring or the ethanone carbonyl . The resulting aniline derivative provides a branching point for amide coupling, sulfonamide formation, or diazotization/Sandmeyer reactions. This late-stage diversification capability is not equivalently accessible from the para-nitro isomer due to differences in reduction potential and steric accessibility. For medicinal chemistry groups building focused libraries around the pyrazole–ethanone pharmacophore, the ortho isomer thus offers a broader and more synthetically tractable derivatization tree .

Physicochemical Property Screening in CNS and Intracellular Target Campaigns

With a logP of 1.037 and PSA of 67.44 Ų, the target compound resides in favorable CNS drug-like space (logP < 3, PSA < 90 Ų) and meets the Veber rule criteria for oral bioavailability (rotatable bonds ≤ 10, PSA ≤ 140 Ų) . For programs targeting intracellular protein–protein interactions, kinases, or epigenetic readers, the compound's balanced lipophilicity and moderate hydrogen-bonding capacity make it suitable for cellular permeability while avoiding excessive promiscuity. The ortho-nitro isomer's compact, planar architecture distinguishes it from bulkier analogs such as the naphthyl derivative 4j (MW higher, logP higher), which may have different ADME liabilities [2].

Quote Request

Request a Quote for 1-(3,5-Dimethylpyrazol-1-yl)-2-(2-nitrophenoxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.